(3-Fluoro-5-(methoxycarbonyl)-2-methylphenyl)boronic acid
Description
Properties
IUPAC Name |
(3-fluoro-5-methoxycarbonyl-2-methylphenyl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BFO4/c1-5-7(10(13)14)3-6(4-8(5)11)9(12)15-2/h3-4,13-14H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRFPAOLDBQTBBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1C)F)C(=O)OC)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BFO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.98 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination and Directed Metalation
A common approach involves brominated intermediates as starting materials. For example, 3-bromo-5-(methoxycarbonyl)-2-methylfluorobenzene can undergo lithiation at low temperatures (-78°C) using n-butyllithium (n-BuLi) in anhydrous tetrahydrofuran (THF). The resulting aryl lithium species reacts with triisopropyl borate (B(OiPr)₃) to form the boronic acid after acidic workup.
Reaction Conditions :
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Temperature: -78°C (lithiation), room temperature (boronation)
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Solvent: THF
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Reagents: n-BuLi (1.1 equiv.), B(OiPr)₃ (1.05 equiv.)
This method benefits from the stability of the brominated precursor and the regioselectivity of lithiation, which is directed by the electron-withdrawing methoxycarbonyl group.
Functional Group Compatibility
The methoxycarbonyl group remains intact under these conditions due to its compatibility with strong bases at low temperatures. However, excessive heating during solvent removal can lead to ester hydrolysis, necessitating careful control of evaporation temperatures (e.g., 35°C under reduced pressure).
Suzuki-Miyaura Cross-Coupling
Coupling with Aryl Halides
Pinacol Ester Hydrolysis
Esterification and Subsequent Deprotection
The boronic acid is often stabilized as its pinacol ester during synthesis. For example, (3-Fluoro-5-(methoxycarbonyl)-2-methylphenyl)boronic acid pinacol ester is prepared by reacting the boronic acid with pinacol in dichloromethane under dehydrating conditions. Acidic hydrolysis (e.g., 1N HCl) regenerates the boronic acid.
Reaction Conditions :
-
Dehydrating Agent: Molecular sieves or P₂O₅
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Solvent: Dichloromethane
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Hydrolysis: 1N HCl, room temperature
Comparative Analysis of Methods
Mechanistic Insights
Lithiation-Boronation Pathway
The mechanism proceeds via deprotonation of the aromatic ring by n-BuLi, forming a resonance-stabilized aryl lithium intermediate. Subsequent quenching with B(OiPr)₃ generates a boronate complex, which is protonated during workup to yield the boronic acid.
Suzuki-Miyaura Coupling Mechanism
Oxidative addition of the aryl halide to Pd(0) forms a Pd(II) complex. Transmetallation with the boronic acid precursor (e.g., B₂pin₂) followed by reductive elimination releases the coupled product and regenerates the Pd(0) catalyst.
Scalability and Industrial Applications
The lithiation-boronation method is preferred for large-scale synthesis due to its straightforward protocol and avoidance of precious metal catalysts. Industrial processes often employ continuous flow systems to maintain low temperatures (-78°C) and improve mixing efficiency .
Chemical Reactions Analysis
Types of Reactions
Oxidation: (3-Fluoro-5-(methoxycarbonyl)-2-methylphenyl)boronic acid can undergo oxidation reactions to form corresponding phenols or quinones.
Reduction: The compound can be reduced to form the corresponding alcohols or hydrocarbons.
Substitution: It can undergo substitution reactions, particularly in the presence of halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., bromine, chlorine) and electrophiles (e.g., alkyl halides).
Major Products Formed
Oxidation: Phenols, quinones
Reduction: Alcohols, hydrocarbons
Substitution: Various substituted aromatic compounds
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Boronic acids have been studied for their potential to improve the efficacy of cancer therapies. The incorporation of (3-Fluoro-5-(methoxycarbonyl)-2-methylphenyl)boronic acid into drug design can enhance bioavailability and selectivity towards cancer cells. For instance, boronic acids can form reversible covalent bonds with diols on glycoproteins, which may facilitate targeted drug delivery to cancerous tissues. This mechanism has been observed in compounds designed to deliver camptothecin selectively to cancer cells, leveraging the unique properties of boronic acids to enhance therapeutic outcomes .
1.2 Kinase Inhibition
Research indicates that boronic acid derivatives can act as effective inhibitors of various kinases, which are crucial in cancer progression. A study highlighted that modifications in the structure of boronic acids could lead to significant variations in their inhibitory activity against CLK1 kinase, a target in cancer treatment . The fluorine and methyl substitutions in the compound's structure have been identified as critical for enhancing activity against specific kinases.
Organic Synthesis
2.1 Cross-Coupling Reactions
this compound serves as a reagent in cross-coupling reactions, which are fundamental in organic synthesis for constructing complex molecules. The compound's ability to participate in Suzuki-Miyaura coupling reactions allows for the formation of carbon-carbon bonds, facilitating the synthesis of pharmaceuticals and agrochemicals . This application is particularly valuable in creating diverse molecular architectures with precise functional groups.
Theoretical Studies
3.1 Interaction with Biological Targets
Theoretical models have been developed to study the interaction of boronic acids with biological molecules such as insulin. These studies utilize computational docking techniques to predict binding affinities and conformational stability when boronic acids interact with insulin's active site. Such insights can inform the design of new therapeutic agents that leverage these interactions for better efficacy .
Case Studies
Mechanism of Action
The mechanism of action of 3-fluoro-5-(methoxycarbonyl)-2-methylphenylboronic acid involves its ability to form stable complexes with diols. This property makes it valuable in various chemical reactions, particularly in the formation of biaryl compounds through Suzuki-Miyaura cross-coupling reactions. The compound acts as a boron source, which reacts with palladium catalysts to form the desired biaryl products .
Comparison with Similar Compounds
Comparison with Similar Compounds
The reactivity, stability, and applications of this compound are best understood by comparing it with structurally analogous boronic acids. Below is a detailed analysis:
Table 1: Structural and Reactivity Comparison
Key Findings
Substituent Positioning :
- The position of the methoxycarbonyl group significantly impacts reactivity. In 4-(methoxycarbonyl)-2-methylphenylboronic acid, the COOMe group at position 4 led to poor yields (15%) in oxidation reactions compared to its positional isomer .
- For the target compound, the 5-COOMe group may enhance electron withdrawal, improving cross-coupling efficiency compared to 3-Fluoro-5-methoxyphenylboronic acid, which lacks this group .
In contrast, (2-Fluoro-3-methoxy-5-(methoxycarbonyl)phenyl)boronic acid () lacks a methyl group, enabling faster reactions but lower selectivity .
Electron-Withdrawing Effects :
- Methoxycarbonyl (–COOMe) lowers the pKa of the boronic acid, enhancing its reactivity toward diols (e.g., in glucose sensing) at physiological pH compared to methoxy (–OCH₃) substituents .
Biological Applications :
- Boronic acids with electron-withdrawing groups (e.g., COOMe) are prioritized in medicinal chemistry for targeting enzymes like MbtI in Mycobacterium abscessus, where diol-binding affinity is critical .
Biological Activity
(3-Fluoro-5-(methoxycarbonyl)-2-methylphenyl)boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Boronic acids are known for their ability to form reversible covalent bonds with diols, which can be exploited in various therapeutic applications, including cancer treatment and enzyme inhibition.
The compound has the following chemical structure and properties:
- Molecular Formula : C10H12BFO3
- Molecular Weight : 213.01 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the fluorine atom enhances the compound's binding affinity, potentially leading to improved efficacy against specific targets.
1. Anticancer Activity
Research indicates that boronic acids, including this compound, exhibit significant anticancer properties. For instance, studies have shown that boronic acid derivatives can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
A case study involving similar compounds demonstrated that specific boronic acids could inhibit renal cancer and leukemia cell growth through mechanisms involving DNA damage and upregulation of p-H2AX, a marker for DNA double-strand breaks .
2. Enzyme Inhibition
Boronic acids are recognized for their role as enzyme inhibitors. They can effectively inhibit proteases, which play critical roles in various biological processes, including cancer progression. For example, compounds similar to this compound have been shown to inhibit proteasome activity, leading to cell cycle arrest in cancer cells .
Table 1: Summary of Biological Activities
Case Studies
- Antitumor Effects : A study evaluated the effects of boronic acid derivatives on renal cancer cells. The results indicated that these compounds could significantly reduce cell viability and induce apoptosis through specific signaling pathways .
- Proteasome Inhibition : Another investigation focused on the mechanism of action of boronic acids as proteasome inhibitors. It was found that they could effectively halt the progression of the cell cycle at the G2/M phase in certain cancer cell lines, leading to growth inhibition .
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing (3-Fluoro-5-(methoxycarbonyl)-2-methylphenyl)boronic acid, and how can purity be optimized?
- Methodology : The compound is typically synthesized via Suzuki-Miyaura cross-coupling, leveraging aryl halides and boronic acid precursors. For example, microwave-assisted coupling (e.g., 3-bromo-5-(trifluoromethyl)benzonitrile with substituted boronic acids) improves reaction efficiency and yield . Purification involves column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization in methanol/water. Purity (>97%) is confirmed via HPLC and NMR .
- Key Considerations : Use of palladium catalysts (e.g., Pd(PPh₃)₄) and anhydrous conditions minimizes side reactions. Steric hindrance from the 2-methyl group may require elevated temperatures (80–100°C) .
Q. How should researchers characterize this boronic acid to confirm structural integrity and functional group placement?
- Analytical Workflow :
- NMR : ¹H and ¹³C NMR identify substituents (e.g., methoxycarbonyl at δ ~3.9 ppm for CH₃; boronic acid protons at δ ~7.5–8.5 ppm) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (calculated for C₉H₉BFO₄: 214.0464 g/mol) .
- FT-IR : Peaks at ~1320 cm⁻¹ (B-O) and ~1700 cm⁻¹ (C=O) validate functional groups .
Q. What are the stability and storage recommendations for this compound under laboratory conditions?
- Stability : The boronic acid is hygroscopic and prone to protodeboronation in aqueous media. Store at 0–6°C in anhydrous DMSO or under nitrogen .
- Degradation Pathways : Thermogravimetric analysis (TGA) shows decomposition onset at ~150°C, with CO₂ release from the methoxycarbonyl group above 200°C .
Advanced Research Questions
Q. How does the electronic environment of the boronic acid moiety influence its reactivity in cross-coupling reactions?
- Electronic Effects : The electron-withdrawing methoxycarbonyl and fluoro groups reduce electron density at the boron center, slowing transmetalation but improving selectivity in Suzuki reactions. Computational studies (DFT) suggest a Hammett σₚ value of ~0.45 for the substituents, correlating with moderate reactivity .
- Optimization Strategy : Use bulky ligands (e.g., SPhos) to stabilize the palladium intermediate, enhancing coupling efficiency with electron-deficient partners .
Q. What contradictions exist in reported biological activities of structurally similar boronic acids, and how can they be resolved?
- Case Study : Combretastatin analogs with boronic acid substituents show conflicting tubulin polymerization inhibition (IC₅₀ = 21–22 µM vs. inactive derivatives). This discrepancy arises from differences in boronic acid positioning and hydrogen-bonding capacity .
- Resolution : Perform comparative SAR studies using isosteric replacements (e.g., carboxylic acids) and validate via X-ray crystallography of protein-ligand complexes .
Q. How can this compound be integrated into drug discovery pipelines targeting carbohydrate-binding proteins?
- Mechanistic Insight : The boronic acid forms reversible covalent bonds with diols (e.g., sialic acid residues), enabling inhibition of lectins or viral hemagglutinins .
- Experimental Design :
Screen via surface plasmon resonance (SPR) for binding affinity to target proteins.
Modify the methoxycarbonyl group to enhance solubility (e.g., ester-to-amide hydrolysis) while retaining binding .
Q. What computational tools are best suited to predict the compound’s interactions in catalytic or therapeutic contexts?
- Tools :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
